1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose metabolism. DPP-4 inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
Mechanism of Action
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors work by inhibiting the activity of the 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide enzyme, which is responsible for the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1 and GIP are incretin hormones that stimulate insulin secretion and reduce glucagon secretion in response to food intake. By inhibiting 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide, 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors increase the levels of GLP-1 and GIP, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors have been shown to improve glucose tolerance, increase insulin secretion, and reduce insulin resistance in animal models of type 2 diabetes. They have also been shown to reduce inflammation and improve endothelial function, which may have cardioprotective effects. However, the long-term effects of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors on glucose metabolism and cardiovascular health are still being studied.
Advantages and Limitations for Lab Experiments
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors are widely used in scientific research due to their potent and specific inhibitory effects on the 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide enzyme. They are also relatively safe and well-tolerated in animal models. However, the use of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors in lab experiments may be limited by their high cost and the need for specialized equipment and expertise for their synthesis and purification.
Future Directions
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors. These include:
1. Development of more potent and selective 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors for therapeutic applications.
2. Investigation of the long-term effects of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors on glucose metabolism and cardiovascular health.
3. Study of the potential anti-inflammatory and cardioprotective effects of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors.
4. Exploration of the use of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors in combination with other drugs for the treatment of metabolic disorders.
5. Investigation of the role of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide in other physiological processes beyond glucose metabolism.
Scientific Research Applications
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors have been widely used in scientific research to study the role of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide in glucose metabolism and its potential therapeutic applications. They have been shown to improve glucose tolerance, increase insulin secretion, and reduce insulin resistance in animal models of type 2 diabetes. In addition, 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors have been studied for their potential anti-inflammatory and cardioprotective effects.
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-propylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKNJGTZSMBTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-propylpiperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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